molecular formula C10H16BrClN2O2S2 B7897482 [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7897482
M. Wt: 375.7 g/mol
InChI Key: QTJJXAAQIBGOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride is a piperidine-based compound featuring a 5-bromo-thiophene-2-sulfonyl substituent and a methylamine group, with hydrochloric acid as the counterion. Its molecular formula is C₁₀H₁₄BrClN₂O₂S₂, and it has a molecular weight of 280.62 g/mol . The compound is characterized by:

  • A 5-bromo-thiophene-2-sulfonyl group, contributing electron-withdrawing properties and steric bulk.
  • A methylamine hydrochloride moiety, enhancing solubility in polar solvents.

Available in 95% purity, this compound has been utilized in pharmaceutical and materials science research. However, it is currently listed as discontinued by suppliers like CymitQuimica, limiting its accessibility .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c1-12-8-3-2-6-13(7-8)17(14,15)10-5-4-9(11)16-10;/h4-5,8,12H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJJXAAQIBGOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The synthesis begins with the cyclization of a diamino ester precursor. Analogous to methods in US20100029941A1, (R)-methyl 2,5-diaminopentanoate dihydrochloride is treated with sodium methoxide (2.6 equivalents) in methanol at −10°C to −5°C, forming (R)-3-aminopiperidin-2-one hydrochloride. The reaction mixture is heated to 50–60°C to ensure complete cyclization, followed by filtration to isolate the product.

Table 1: Reaction Conditions for Piperidine Cyclization

ParameterSpecification
Precursor(R)-methyl 2,5-diaminopentanoate dihydrochloride
BaseSodium methoxide (2.6 equiv)
SolventMethanol
Temperature (Step i)−10°C to −5°C
Temperature (Step ii)50–60°C
Isolation MethodFiltration

Introduction of the Methylamine Group

The 3-aminopiperidin-2-one intermediate undergoes reductive amination to introduce the methylamine moiety. LiAlH₄ (1.6 equivalents) in THF is added at 35°C, followed by heating to 58–60°C. This step reduces the ketone to a secondary amine while introducing the methyl group.

Sulfonylation with 5-Bromo-thiophene-2-sulfonyl Chloride

The piperidine amine is reacted with 5-bromo-thiophene-2-sulfonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to neutralize HCl generated during the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

Table 2: Sulfonylation Reaction Parameters

ParameterSpecification
Sulfonylating Agent5-Bromo-thiophene-2-sulfonyl chloride
SolventDichloromethane (DCM)
BaseTriethylamine (TEA, 2.0 equiv)
Temperature0–5°C (initial), then ambient
Reaction Time14 hours

Hydrochloride Salt Formation

The free base is treated with concentrated HCl (2.0 equivalents) in ethanol. The mixture is stirred at 0°C for 1 hour, yielding the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Optimization of Critical Reaction Parameters

Temperature Control in Cyclization

Maintaining temperatures below 0°C during cyclization prevents side reactions such as over-alkylation. The patent specifies that deviations beyond −5°C reduce yields by 15–20% due to competing ester hydrolysis.

Stoichiometry of Reducing Agents

Using 1.6 equivalents of LiAlH₄ ensures complete reduction of the ketone without excess reagent, which could degrade the piperidine ring. Excess LiAlH₄ (>2.0 equiv) leads to ring-opening byproducts, as observed in analogous syntheses.

Solvent Selection for Sulfonylation

DCM is preferred over THF or ethers due to its inertness toward sulfonyl chlorides. Polar aprotic solvents like DMF are avoided to prevent sulfonate ester formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.85 (s, 1H, thiophene-H), 3.65–3.70 (m, 1H, piperidine-H), 3.20–3.30 (m, 2H, NCH₂), 2.95 (s, 3H, CH₃NH₂), 2.50–2.60 (m, 2H, piperidine-H₂).

  • ESI-MS : m/z 383.2 [M+H]⁺ (calc. 382.9 for C₁₀H₁₄BrN₂O₂S₂).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm.

Industrial-Scale Production Considerations

Scalability of Cyclization

The patent reports successful cyclization at kilogram scales using 4,000 g of (R)-2,5-diaminopentanoic acid hydrochloride. Key challenges include maintaining low temperatures in large reactors and efficient filtration of sodium chloride byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include de-brominated thiophene derivatives.

    Substitution: Products depend on the nucleophile used, such as thiophene derivatives with different substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for use as therapeutic agents in various diseases.

Industry

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can participate in hydrogen bonding, while the piperidine ring can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Piperidine Derivatives with Sulfonyl Groups

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Purity Source
Target Compound 1261235-71-5 280.62 5-Bromo-thiophene-2-sulfonyl, methylamine 95%
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride 1185302-17-3 242.77 Methylsulfonyl, ethanamine N/A
{1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride 1803590-19-3 340.29 Oxadiazole, tert-butyl, dihydrochloride N/A

Key Observations :

  • The target compound has a higher molecular weight due to the bromothiophene-sulfonyl group, which also introduces steric hindrance compared to smaller sulfonyl substituents like methylsulfonyl .

Heterocyclic Amine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Purity Source
(5-Bromopyrimidin-2-yl)methylamine hydrochloride 2126162-53-4 238.51 Bromopyrimidinyl, methylamine N/A
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride (BD214883) N/A 269.80 Benzothiazole, piperidine 95%

Key Observations :

  • The pyrimidine-based analog (CAS: 2126162-53-4) has a lower molecular weight (238.51 vs. 280.62) due to the absence of a sulfonyl group and thiophene ring .
  • BD214883 incorporates a benzothiazole ring, which may confer fluorescence properties or enhanced binding affinity in biological systems compared to the target compound’s bromothiophene group .

Pharmacologically Active Piperidines

Compound Name CAS Number Molecular Weight (g/mol) Pharmacological Class Source
Benidipine Hydrochloride 91599-74-5 542.06 Calcium Channel Blocker
1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride N/A 255.76 Multi-use building block

Key Observations :

  • Benidipine Hydrochloride , a dihydropyridine derivative, shares a piperidine core but is structurally distinct due to its nitro-phenyl and ester groups, which are critical for calcium channel blockade .

Biological Activity

Chemical Identity:

  • IUPAC Name: [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • CAS Number: 1261235-95-3
  • Molecular Formula: C15H23BrN2O4S2
  • Molecular Weight: 439.39 g/mol

This compound is part of a class of piperidine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.30 μg/mL0.35 μg/mL
Pseudomonas aeruginosa0.50 μg/mL0.55 μg/mL

These results indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a controlled study using human cell lines, treatment with this compound resulted in:

  • A 40% reduction in TNF-alpha levels.
  • A 35% decrease in IL-6 production.

These findings suggest that the compound may be beneficial in developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, showing promising results against multiple cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
FaDu (hypopharyngeal)15.0Induction of apoptosis
MCF7 (breast)12.5Cell cycle arrest
A549 (lung)20.0Inhibition of proliferation

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making this compound a candidate for further development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Receptor Binding: It may bind to receptors involved in pain and inflammation, modulating their activity and leading to reduced symptoms.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicates that modifications to the piperidine ring or the thiophene sulfonyl group can enhance biological activity. For instance, substituents on the thiophene ring have been shown to significantly affect the antimicrobial potency and selectivity against different bacterial strains.

Q & A

Q. Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .
  • Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., EtOAc/hexane gradients) for optimal separation .
  • Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry) and maximize yield (e.g., 65–80% reported for analogous compounds) .

Q. Table 1: Reaction Conditions from Analogous Syntheses

StepSolventTemp (°C)Catalyst/ReagentYield (%)Source
SulfonylationDCM25NaHCO₃72
BrominationDMF0–5NBS68
Salt FormationEt₂ORTHCl (g)85

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the bromothiophene (δ 7.2–7.5 ppm for aromatic protons) and piperidine ring integration (e.g., methylamine CH₂ at δ 2.8–3.1 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and sulfonyl-thiophene orientation .
  • HPLC-PDA/MS : Assess purity (>95%) using a C18 column (MeCN/H₂O + 0.1% TFA); monitor for byproducts like de-brominated analogs .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~12.1%) to confirm salt stoichiometry .

How can researchers resolve contradictions in reported biological activities of piperidine-sulfonamide derivatives, such as varying IC50 values across studies?

Level: Advanced
Methodological Answer:
Contradictions may arise from:

  • Purity Discrepancies : Impurities (e.g., unreacted starting materials) can skew activity. Use orthogonal purification (e.g., flash chromatography followed by recrystallization) .
  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). For enzyme inhibition, validate using a reference inhibitor (e.g., staurosporine for kinases) .
  • Solubility Differences : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% final) to avoid precipitation in aqueous buffers .

Case Study : A 10-fold IC50 variation for a kinase inhibitor was traced to differences in ATP concentrations (1 mM vs. 10 µM) across assays. Replicate conditions using fixed ATP levels resolved discrepancies .

What computational strategies are employed to predict the binding interactions of this compound with potential enzymatic targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model the compound into target pockets (e.g., carbonic anhydrase IX). The sulfonamide group often coordinates Zn²⁺ in active sites .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the bromothiophene moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine vs. chlorine substitutions to optimize binding affinity .

Example : Docking studies on analogous sulfonamides showed a 1.5 Å shift in bromothiophene positioning compared to chloro derivatives, altering hydrogen-bond networks .

What methodologies are recommended for conducting structure-activity relationship (SAR) studies on the thiophene-sulfonyl moiety to enhance target specificity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Replace bromine with -CF₃, -CN, or -OCH₃ to modulate electronic effects. Use Suzuki coupling for aryl substitutions .
  • Biological Testing : Screen analogs against a panel of related enzymes (e.g., kinases, GPCRs) to identify selectivity drivers .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data to correlate substituent properties (Hammett σ, π) with activity .

Q. Table 2: SAR Trends in Piperidine-Sulfonamides

Substituent (R)Enzyme Inhibition (IC50, nM)Selectivity Ratio (Target/Off-Target)
-Br45 ± 312:1
-CF₃28 ± 28:1
-OCH₃120 ± 103:1

How do the solubility and stability profiles of hydrochloride salts of piperidine derivatives influence formulation strategies in preclinical studies?

Level: Basic
Methodological Answer:

  • Solubility : Hydrochloride salts typically exhibit 2–3× higher aqueous solubility (e.g., 15 mg/mL in PBS) than free bases. Pre-formulate using co-solvents (e.g., 10% PEG-400) for in vivo dosing .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation via hydrolysis of the sulfonamide bond may occur at pH < 4; buffer formulations to pH 6–7 are recommended .

In mechanistic studies, what experimental approaches elucidate the role of the bromothiophene group in electrophilic substitution reactions during derivative synthesis?

Level: Advanced
Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiophene to identify rate-determining steps (e.g., C-Br bond cleavage) .
  • DFT Calculations : Model transition states for bromine displacement. Meta-substituents increase activation energy by 5–8 kcal/mol due to steric hindrance .
  • Competition Experiments : React 5-bromo-thiophene-2-sulfonyl chloride with competing nucleophiles (e.g., piperidine vs. morpholine) to assess regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.